N'-(2-phenylacetyl)cyclopropanecarbohydrazide
Description
N'-(2-Phenylacetyl)cyclopropanecarbohydrazide is a cyclopropane-containing carbohydrazide derivative featuring a phenylacetyl substituent at the hydrazide nitrogen. These derivatives are explored for diverse pharmacological applications, including enzyme inhibition (e.g., human carbonic anhydrase XII, ) and antimicrobial activity ().
Properties
IUPAC Name |
N'-(2-phenylacetyl)cyclopropanecarbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11(8-9-4-2-1-3-5-9)13-14-12(16)10-6-7-10/h1-5,10H,6-8H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCUFSKDSZFNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenylacetyl)cyclopropanecarbohydrazide typically involves the reaction of cyclopropanecarboxylic acid hydrazide with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for N’-(2-phenylacetyl)cyclopropanecarbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-phenylacetyl)cyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The phenylacetyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylacetyl derivatives.
Scientific Research Applications
N’-(2-phenylacetyl)cyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-phenylacetyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The phenylacetyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Physical Properties : The benzylidene-substituted LASSBio-1753 has a lower melting point (152–154°C) compared to the pyridinyl-substituted LASSBio-1755 (193–194°C), suggesting that aromatic heterocycles enhance crystallinity .
- Synthetic Efficiency : Yields for condensation reactions vary significantly (42–55%), likely due to steric or electronic effects of the substituents .
Antimicrobial Activity:
- N’-(7-Fluoroquinazoline-4(3H)-ylidene)cyclopropanecarbohydrazide: Exhibited selective activity against Pseudomonas aeruginosa (MIC: 50 µg/mL) and Candida albicans (MIC/MFC: 50 µg/mL) but was inactive against Staphylococcus aureus and Escherichia coli .
- LASSBio-1755 and LASSBio-1753: No direct antimicrobial data provided, but related hydrazide derivatives are often screened for antifungal and antibacterial properties .
Enzyme Inhibition:
Structural and Spectroscopic Comparisons
NMR Data:
- LASSBio-1755 : Distinct pyridinyl proton signals at δ 8.60 ppm (d, 2H) and δ 7.60 ppm (d, 2H), with cyclopropane protons at δ 0.99–0.81 ppm .
- LASSBio-1753 : Benzylidene protons at δ 8.18/8.04 ppm (s, 1H) and aromatic protons at δ 7.70–7.42 ppm .
Molecular Weight and Solubility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
